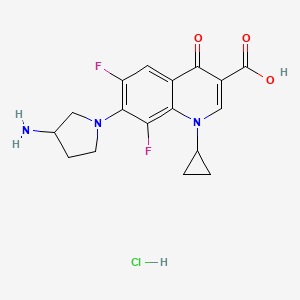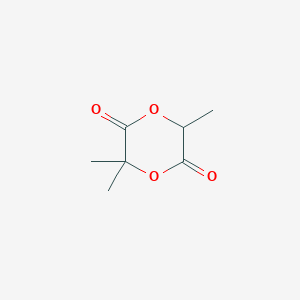
3,6,6-Trimethyl-1,4-dioxane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,6,6-Trimethyl-1,4-dioxane-2,5-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
準備方法
Synthetic Routes and Reaction Conditions
The original synthesis of 3,6,6-Trimethyl-1,4-dioxane-2,5-dione involves a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Malonic Acid and Isopropenyl Acetate: This method uses malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Carbon Suboxide and Acetone: Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
3,6,6-Trimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3,6,6-Trimethyl-1,4-dioxane-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential medicinal properties and applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 3,6,6-Trimethyl-1,4-dioxane-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .
類似化合物との比較
3,6,6-Trimethyl-1,4-dioxane-2,5-dione is similar to other compounds such as:
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Both compounds have similar structures and chemical properties.
Barbituric Acid: This compound shares some chemical properties with this compound, but differs in its structure and reactivity.
The uniqueness of this compound lies in its specific structure and the stability of its anion, which makes it highly reactive in various chemical reactions.
特性
CAS番号 |
249890-65-1 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
3,3,6-trimethyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10-4/h4H,1-3H3 |
InChIキー |
TYKJTLOUDJNYRH-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC(C(=O)O1)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
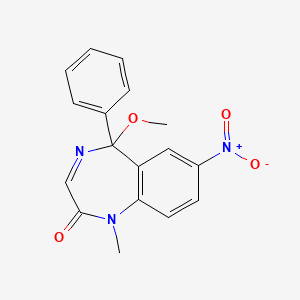
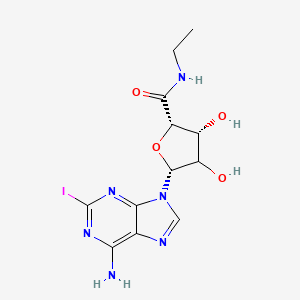
![2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8570978.png)
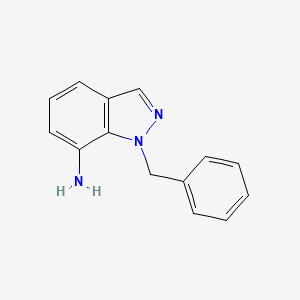
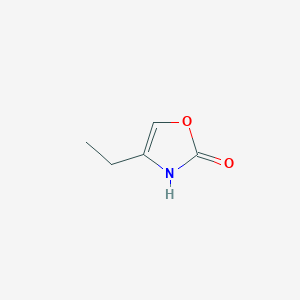
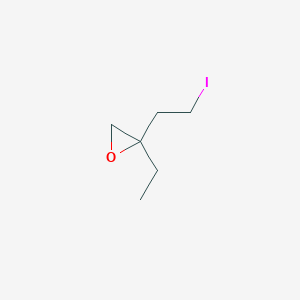

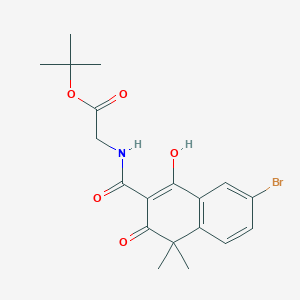
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)


![Imidazo[1,5-a]quinoline](/img/structure/B8571028.png)
